
Ethyl 3-hexyl-3-methyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-hexyl-3-methyloxirane-2-carboxylate is an organic compound with the molecular formula C12H22O3. It is a clear, colorless liquid known for its unique blend of reactivity and stability. This compound is used in various scientific and industrial applications due to its versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-hexyl-3-methyloxirane-2-carboxylate typically involves the reaction of hexylmagnesium bromide with ethyl 3-methyloxirane-2-carboxylate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process includes steps such as distillation and crystallization to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-hexyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the oxirane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized derivatives with nucleophilic groups.
Aplicaciones Científicas De Investigación
Ethyl 3-hexyl-3-methyloxirane-2-carboxylate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Used in the study of enzyme-catalyzed reactions involving oxirane rings.
Medicine: Investigated for its potential in drug development due to its unique reactivity.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-hexyl-3-methyloxirane-2-carboxylate involves its interaction with nucleophiles, leading to the opening of the oxirane ring. This reaction is facilitated by the presence of catalysts such as tertiary amines, which enhance the nucleophilicity of the attacking species. The molecular targets include various nucleophilic sites in organic molecules, leading to the formation of new chemical bonds and functional groups .
Comparación Con Compuestos Similares
- Ethyl oxirane-2-carboxylate
- Hexyl oxirane-2-carboxylate
- Methyl oxirane-2-carboxylate
Comparison: Ethyl 3-hexyl-3-methyloxirane-2-carboxylate stands out due to its unique combination of a hexyl group and an oxirane ring, which imparts distinct reactivity and stability. Compared to similar compounds, it offers enhanced versatility in chemical reactions and applications .
Propiedades
Número CAS |
37545-94-1 |
|---|---|
Fórmula molecular |
C12H22O3 |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
ethyl 3-hexyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H22O3/c1-4-6-7-8-9-12(3)10(15-12)11(13)14-5-2/h10H,4-9H2,1-3H3 |
Clave InChI |
NXOPBRGMCUPJEI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1(C(O1)C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


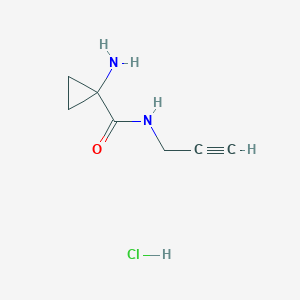



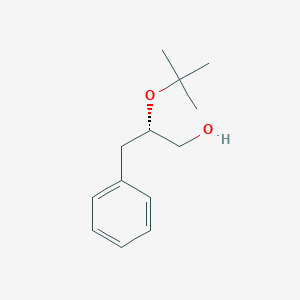
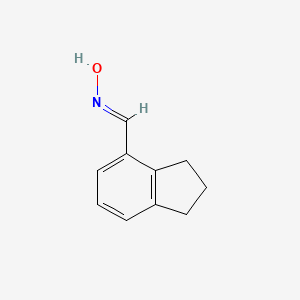
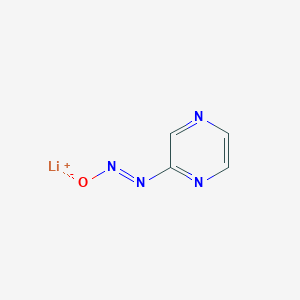
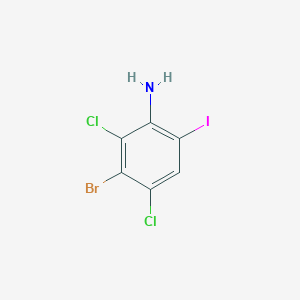
![6-Azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B15305768.png)
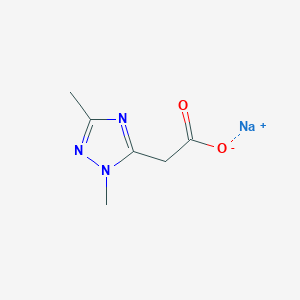

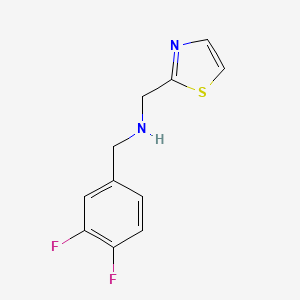
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B15305791.png)

